molecular formula C13H18N2O3 B4524979 N'-propanoyl-2-propoxybenzohydrazide

N'-propanoyl-2-propoxybenzohydrazide

Cat. No.: B4524979
M. Wt: 250.29 g/mol
InChI Key: MSYIFKZVTFVMNY-UHFFFAOYSA-N
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Description

N'-Propanoyl-2-propoxybenzohydrazide is a benzohydrazide derivative characterized by a 2-propoxy-substituted benzoyl core linked to a hydrazide moiety, which is further acylated with a propanoyl group (CH3CH2CO-) at the terminal nitrogen. This structural framework places it within a broader class of hydrazide-based compounds known for their diverse pharmacological and chemical properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 2-methoxy-2-phenyl-N'-(4-propoxybenzylidene)acetohydrazide, CAS 352450-06-7) suggest a molecular weight range of 280–330 g/mol and moderate lipophilicity (logP ~2.5–3.5) due to the propoxy and aromatic substituents .

Properties

IUPAC Name

N'-propanoyl-2-propoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-9-18-11-8-6-5-7-10(11)13(17)15-14-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIFKZVTFVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propanoyl-2-propoxybenzohydrazide typically involves the reaction of 2-propoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 10-24 hours

Industrial Production Methods

Industrial production of N’-propanoyl-2-propoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-propanoyl-2-propoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Halogenated or alkylated benzohydrazides.

Scientific Research Applications

N’-propanoyl-2-propoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-propanoyl-2-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to enzymes: and inhibiting their activity.

    Interacting with cellular receptors: and modulating signal transduction pathways.

    Inducing oxidative stress: in cells, leading to cell death in certain contexts.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of N'-Propanoyl-2-Propoxybenzohydrazide and Analogs

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Propoxybenzoyl, propanoyl hydrazide ~290–310 (estimated) Hypothesized anti-inflammatory, moderate lipophilicity
2-Methoxy-2-phenyl-N'-(4-propoxybenzylidene)acetohydrazide Methoxy, benzylidene, propoxy 326.39 Enhanced π-π stacking due to benzylidene
N'-(E)-(4-Propoxyphenyl)methylidenepyrazine-2-carbohydrazide Pyrazine, propoxyphenyl — (CAS 315206-69-0) Heterocyclic electronic effects; 95% purity
2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxoindol-3-ylidene)propanohydrazide Dichlorophenoxy, indole — (CAS 677741-07-0) High lipophilicity (logP >4); potential CNS activity
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide Benzimidazole, hydroxyacetohydrazide Anti-inflammatory activity demonstrated via in vitro assays
N'-(Chloroacetyl)-3-phenylpropanehydrazide Chloroacetyl, phenylpropane — (CAS multiple) Reactivity due to electrophilic chloroacetyl group

Structural Modifications and Their Implications

Aromatic Substituents :

  • The 2-propoxy group in the target compound enhances lipophilicity compared to unsubstituted benzohydrazides, similar to 2-methoxy analogs (e.g., CAS 352450-06-7) .
  • Benzylidene or indole moieties (e.g., CAS 677741-07-0) introduce planar aromatic systems that improve binding to biological targets via π-π interactions .

Heterocyclic replacements (e.g., pyrazine in CAS 315206-69-0) alter electronic properties, influencing redox behavior and solubility .

Halogenation: Chlorine or nitro groups (e.g., in dichlorophenoxy derivatives) significantly increase lipophilicity and may enhance blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The propoxy group and aromatic core confer moderate logP values (~2.5–3.5), comparable to 2-methoxy-2-phenyl-N'-(4-propoxybenzylidene)acetohydrazide (logP ~3.0) . Dichlorophenoxy analogs exhibit higher logP (>4.0) due to halogenation .
  • Solubility : Hydrazides with polar substituents (e.g., hydroxy or methoxy groups) show improved aqueous solubility, whereas halogenated analogs are more lipid-soluble .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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